3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde chemical properties
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde chemical properties
[1][2][3]
Executive Summary
3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 350997-68-1) represents a high-value pharmacophore scaffold in medicinal chemistry.[1] Its structural utility lies in its "trident" reactivity profile: an electrophilic formyl group at C4, a nucleophilic nitrogen at N1, and a cross-coupling-ready bromine at the para-position of the phenyl ring. This guide details the synthesis, physicochemical properties, and strategic functionalization of this intermediate, providing researchers with a roadmap for leveraging it in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Molecular Architecture & Physicochemical Profile
The molecule features a pyrazole core substituted with a 4-bromophenyl group at the 3-position and an aldehyde at the 4-position.[1][2][3][4] The unsubstituted N1 nitrogen allows for tautomeric equilibrium and serves as a critical vector for diversification.
| Property | Data |
| IUPAC Name | 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde |
| CAS Number | 350997-68-1 |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Melting Point | 142–147 °C (Typical range for this class; verify experimentally) |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water |
| Key Functional Groups | Formyl (-CHO), Secondary Amine (-NH), Aryl Bromide (-Br) |
Synthetic Route: The Vilsmeier-Haack Cyclization[8]
The most robust synthetic pathway involves the Vilsmeier-Haack reaction applied to the semicarbazone or hydrazone derivative of 4-bromoacetophenone. This method is preferred over direct formylation of pre-formed pyrazoles due to higher regioselectivity and yields.
Core Protocol
Reagents:
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4-Bromoacetophenone
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Semicarbazide hydrochloride (or Hydrazine hydrate)
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Phosphorus oxychloride (POCl₃)
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Dimethylformamide (DMF)
Step-by-Step Methodology:
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Precursor Formation (Semicarbazone):
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Dissolve 4-bromoacetophenone (1.0 eq) in ethanol.
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Add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.
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Reflux for 2–4 hours. Cool, filter the precipitate, wash with cold ethanol, and dry to obtain 4-bromoacetophenone semicarbazone .
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Vilsmeier-Haack Cyclization:
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Preparation of Vilsmeier Reagent: In a dry flask under inert atmosphere (N₂), cool anhydrous DMF (10.0 eq) to 0°C. Add POCl₃ (3.0 eq) dropwise. Stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
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Addition: Dissolve the semicarbazone from Step 1 in minimal DMF and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.
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Cyclization: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC.[5]
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Hydrolysis: Cool the reaction mixture to room temperature and pour onto crushed ice. Neutralize to pH 7–8 using saturated Na₂CO₃ or NaOH solution.
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Isolation: The product precipitates as a solid.[3][6] Filter, wash extensively with water to remove inorganic salts, and recrystallize from ethanol/DMF.
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Synthetic Pathway Visualization
Figure 1: Vilsmeier-Haack synthesis pathway transforming 4-bromoacetophenone to the target pyrazole aldehyde.
Reactivity Landscape & Functionalization
The chemical versatility of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde allows for divergent synthesis.
A. C4-Formyl Transformations (Electrophilic Center)
The aldehyde group is highly reactive towards nucleophiles.
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Schiff Base Formation: Condensation with primary amines (anilines, hydrazines) yields imines/azomethines, often used to synthesize fused heterocycles or enhance biological activity.
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields cyanovinyl derivatives.
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Oxidation/Reduction: Conversion to the carboxylic acid (using KMnO₄) or alcohol (using NaBH₄).
B. N1-Nitrogen Functionalization (Nucleophilic Center)
The pyrazole NH is acidic (pKa ~14) and can be deprotonated by bases (K₂CO₃, NaH, Cs₂CO₃).
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Alkylation: Reaction with alkyl halides (R-X) introduces diversity at the N1 position.
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Arylation: Chan-Lam or Buchwald-Hartwig coupling can introduce aryl groups, modulating lipophilicity and metabolic stability.
C. Aryl Bromide Transformations (Cross-Coupling Handle)
The bromine atom on the phenyl ring is a prime candidate for Palladium-catalyzed cross-coupling.
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Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.
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Sonogashira: Coupling with terminal alkynes.
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Buchwald-Hartwig: Amination to introduce amino groups.
Reactivity Map
Figure 2: Divergent reactivity map showing three distinct sites for chemical modification.
Therapeutic Potential & Applications[6]
Research indicates that derivatives of this scaffold exhibit significant biological activities, primarily due to the pyrazole ring's ability to act as a hydrogen bond donor/acceptor in enzyme active sites.
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Anticancer Agents:
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Derivatives synthesized via the Vilsmeier-Haack route have shown potency against breast (MCF-7) and colon (HCT-116) cancer cell lines. The aldehyde is often converted to a chalcone or thiazolidinone moiety to enhance cytotoxicity.
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-
Anti-inflammatory (COX-2 Inhibitors):
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The structural similarity to Celecoxib (a diarylpyrazole) makes this scaffold a precursor for selective COX-2 inhibitors. The 4-bromophenyl group mimics the pharmacophore required for the COX-2 hydrophobic pocket.
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-
Antimicrobial & Antifungal:
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Schiff bases derived from the C4-aldehyde have demonstrated broad-spectrum activity against S. aureus and E. coli.
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Safety & Handling
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Hazard Classification: Acute Toxic (Oral), Skin Irritant, Eye Damage.
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Handling: Use in a fume hood. Avoid inhalation of dust.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
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Synthesis of Pyrazole-4-carbaldehyde Precursors
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Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.[2] ResearchGate.
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-
Vilsmeier-Haack Reaction Mechanism & Application
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[7] Arkivoc.
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Crystallographic Data & Structural Analysis
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CAS Registry & Physical Properties
Sources
- 1. 364739-02-6,5-[(2-Bromophenoxy)methyl]furan-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-(4-Bromophenyl)-1H-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
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